molecular formula C27H32O2 B1594691 4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene CAS No. 68784-69-0

4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene

Cat. No.: B1594691
CAS No.: 68784-69-0
M. Wt: 388.5 g/mol
InChI Key: JHHQCTMGNOWHBB-UHFFFAOYSA-N
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Description

Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene is a synthetic polymer known for its excellent thermal stability and chemical resistance. This compound is commonly used in various industrial applications due to its unique properties.

Preparation Methods

The synthesis of Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene typically involves the reaction of phenol with isobutylene and styrene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or a base, to facilitate the formation of the polymer. Industrial production methods often employ solution polymerization, suspension polymerization, or sol-gel methods to achieve the desired product .

Chemical Reactions Analysis

Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene undergo various chemical reactions, including:

Scientific Research Applications

Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene involves the interaction of its phenolic groups with various molecular targets. These interactions can lead to the formation of stable complexes, which contribute to the compound’s thermal and chemical resistance. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Phenol, 4,4’-(1-methylethylidene)bis-, reaction products with isobutylene and styrene can be compared with other similar compounds such as:

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2.C8H8.C4H8/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-8-6-4-3-5-7-8;1-4(2)3/h3-10,16-17H,1-2H3;2-7H,1H2;1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHQCTMGNOWHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68784-69-0
Record name Phenol, 4,4′-(1-methylethylidene)bis-, reaction products with isobutylene and styrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68784-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, reaction products with isobutylene and styrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068784690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, reaction products with isobutylene and styrene
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4,4'-(1-methylethylidene)bis-, reaction products with isobutylene and styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.678
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene
Reactant of Route 3
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene
Reactant of Route 4
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene
Reactant of Route 5
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene
Reactant of Route 6
4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene

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